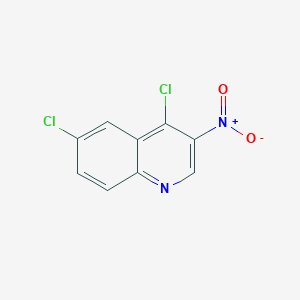

4,6-二氯-3-硝基喹啉

描述

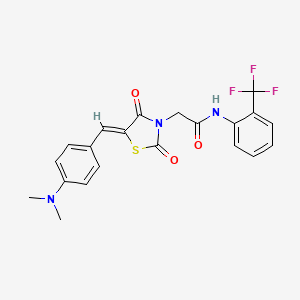

4,6-Dichloro-3-nitroquinoline is a chemical compound with the CAS Number: 39487-85-9 . It has a molecular weight of 243.05 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-3-nitroquinoline is C9H4Cl2N2O2 . Its mono-isotopic mass is 241.964981 Da .Physical And Chemical Properties Analysis

4,6-Dichloro-3-nitroquinoline is a powder with a melting point of 118-120 degrees Celsius .科学研究应用

抗癌药物合成

4,6-二氯-3-硝基喹啉参与合成具有潜在抗癌性能的新化合物。Chauhan等人(2015年)报道了使用2,4-二氯-3-硝基喹啉的微波辅助合成新衍生物,对各种人类癌细胞系表现出显著的抗增殖活性 (Chauhan et al., 2015)。

腐蚀抑制

Lgaz等人(2017年)的研究探讨了喹啉衍生物(包括2,6-二氯喹啉-3-甲醛)在盐酸中对低碳钢的腐蚀抑制性能。这项工作将电化学技术与理论研究相结合,证明了这些衍生物作为腐蚀抑制剂的有效性 (Lgaz et al., 2017)。

酶催化在癌变中的作用

Sugimura等人(1966年)研究了酶催化在癌变中的作用,涉及4,6-二氯-3-硝基喹啉的衍生物4-硝基喹啉-1-氧化物。他们重点研究了一种将这种化合物转化为潜在更致癌衍生物的酶,为癌变的生化途径提供了见解 (Sugimura et al., 1966)。

染色体破裂和突变性研究

Brüsehafer等人(2015年)的研究调查了4,6-二氯-3-硝基喹啉的衍生物4NQO在不同细胞类型中的染色体破裂能力。这项研究对于理解这些化合物的致突变和致癌性质至关重要 (Brüsehafer等人,2015年)。

喹啉衍生物的合成

Zhao等人(2017年)和Dyablo等人(2015年)的研究涉及使用4,6-二氯-3-硝基喹啉作为前体或相关化合物合成喹啉衍生物。这些研究有助于开发具有潜在应用价值的新型基于喹啉的化合物 (Zhao et al., 2017) (Dyablo et al., 2015)。

化学致癌模型

Vitale-Cross等人(2009年)提出了4-硝基喹啉-1-氧化物(4NQO)诱导的口腔癌模型,扩展了对口腔癌分子靶向预防和治疗的认识。这项研究突显了4,6-二氯-3-硝基喹啉衍生物在研究癌症机制和治疗方面的重要性 (Vitale-Cross et al., 2009)。

安全和危害

The safety information available indicates that 4,6-Dichloro-3-nitroquinoline is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

4,6-dichloro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOKSCDLKEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)